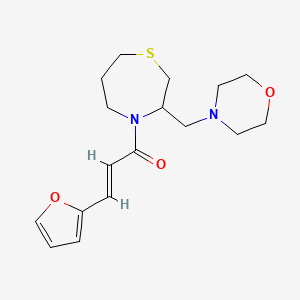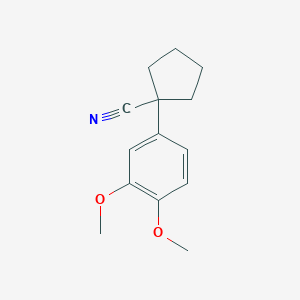
1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile, also known as 3,4-dimethoxy-1-cyclopentanecarbonitrile, is an organic compound with a cyclopentane ring and a carbonitrile group attached. It is a colorless liquid with a boiling point of 202°C and a melting point of -14°C. Due to its low boiling point and low melting point, it is widely used in organic synthesis and as a starting material for various compounds.
Aplicaciones Científicas De Investigación
Fluorescence Characteristics and Excimer Formation
Research into the fluorescence spectra of various alkanes, including those with structural similarities to 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile, shows unique fluorescence characteristics. These characteristics include long-wavelength bands and a decrease in fluorescence yield, attributed to excimer formation - a transient dimer formed intramolecularly. This research contributes to understanding the molecular configuration and kinetics of such compounds (Hirayama, 1965).
Photoinduced Electron Transfer and Radical Cation Formation
Studies on cyclopentane-1,3-diyl radical cations, generated from similar compounds through photoinduced electron transfer, highlight their unique rearrangement and reactivity properties. These studies provide insights into the molecular behavior of such compounds under specific conditions, which can be crucial for advanced materials synthesis and understanding chemical reactivity (Adam et al., 1994).
Synthesis of Bioactive Compounds
Compounds structurally related to this compound have been synthesized and evaluated for their potential biological activities, such as leishmanicidal agents. This research points to the potential of similar compounds in the development of new therapeutic agents (Nisar et al., 2013).
Carbonic Anhydrase Inhibition
Derivatives of similar compounds have shown significant inhibitory potency against carbonic anhydrases, enzymes crucial in physiological processes like respiration and acid-base balance. This suggests potential applications in developing inhibitors for therapeutic or industrial purposes (Artunç et al., 2016).
Photocatalytic Applications
Research into photocatalytic reactions involving related compounds contributes to understanding the mechanisms and efficiency of such reactions, which can be applied in fields like renewable energy and environmental remediation (Schneider et al., 2016).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . Please refer to the MSDS for more detailed safety information .
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-16-12-6-5-11(9-13(12)17-2)14(10-15)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNOXLSDQWRFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34975-22-9 |
Source


|
| Record name | 1-(3,4-dimethoxyphenyl)cyclopentane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

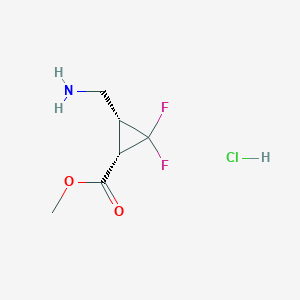

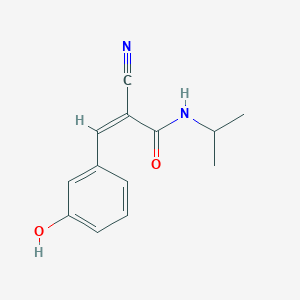
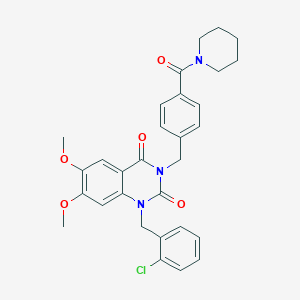

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2546209.png)

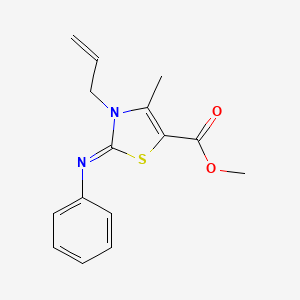
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2546213.png)


